2'-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride
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Overview
Description
2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxyethyl group, and an aminobutyranilide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminobutyranilide Core: This step involves the reaction of an appropriate aniline derivative with a butyric acid derivative under acidic conditions to form the aminobutyranilide core.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an ethyl halide in the presence of a base.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via a nucleophilic substitution reaction using a methoxyethyl halide.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of 2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chemical structures.
Substitution: Substituted products with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: A simpler compound with a similar methoxyethyl group but lacking the aminobutyranilide moiety.
Ethylaminobutyranilide: Contains the ethyl and aminobutyranilide groups but lacks the methoxyethyl group.
Methoxyethylbutyranilide: Contains the methoxyethyl and butyranilide groups but lacks the ethyl group.
Uniqueness
2’-Ethyl-3-(2-methoxyethyl)aminobutyranilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
67262-69-5 |
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Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
[4-(2-ethylanilino)-4-oxobutan-2-yl]-(2-methoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-13-7-5-6-8-14(13)17-15(18)11-12(2)16-9-10-19-3;/h5-8,12,16H,4,9-11H2,1-3H3,(H,17,18);1H |
InChI Key |
JWOWJOIXDQBDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C)[NH2+]CCOC.[Cl-] |
Origin of Product |
United States |
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